Product packaging for L-Asparagine tert-butyl ester(Cat. No.:CAS No. 25456-86-4)

L-Asparagine tert-butyl ester

Cat. No.: B555086
CAS No.: 25456-86-4
M. Wt: 188.22 g/mol
InChI Key: VLLGKVRQXXHELH-UHFFFAOYSA-N
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Description

Significance in Amino Acid and Peptide Chemistry Research

The primary significance of L-Asparagine tert-butyl ester lies in its role as a protected amino acid for use in peptide synthesis. chemimpex.com In the construction of a peptide chain, amino acids are linked sequentially via peptide bonds. This process requires that the α-amino group of one amino acid reacts with the α-carboxyl group of another. To prevent uncontrolled polymerization or unwanted side reactions involving the various functional groups present on the amino acids (such as the side-chain carboxyl group of aspartic or glutamic acid, or the C-terminal carboxyl group of the growing peptide), a strategy of temporary protection is employed. wikipedia.orgiris-biotech.de

This compound exemplifies this strategy perfectly. The bulky tert-butyl group effectively shields the C-terminal carboxyl group, preventing it from reacting while the N-terminal α-amino group remains free to form a peptide bond with the next amino acid in the sequence. wikipedia.org This protection scheme is integral to both traditional solution-phase peptide synthesis and the more modern and widely used solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov

A key advantage of the tert-butyl ester is its defined method of removal. It is stable under the basic and neutral conditions often used during the peptide coupling steps but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). vulcanchem.commasterorganicchemistry.com This acid lability allows for the selective deprotection of the carboxyl group at a desired stage of the synthesis, a concept known as orthogonality, which is critical for complex synthetic routes. iris-biotech.de For instance, in the widely adopted Fmoc/tBu SPPS strategy, the N-terminal Fmoc protecting group is removed with a mild base at each cycle, while the tert-butyl ester on the asparagine side chain remains intact until the final step, where it is removed by strong acid during cleavage of the completed peptide from the solid support. iris-biotech.de Furthermore, protection of the asparagine residue with groups like the tert-butyl ester can help minimize common side reactions, such as the formation of aspartimide. vulcanchem.com

Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
IUPAC Name tert-butyl (2S)-2,4-diamino-4-oxobutanoatetert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride
Molecular Formula C₈H₁₆N₂O₃ C₈H₁₆N₂O₃·HCl cymitquimica.com
Molecular Weight ~204.22 g/mol 224.69 g/mol cymitquimica.comsigmaaldrich.com
Appearance Colorless or light yellow liquid White to off-white powder cymitquimica.com
CAS Number 25456-86-4 63094-81-5 sigmaaldrich.com

Historical Context of Carboxyl Protecting Groups in Biomolecule Synthesis

The chemical synthesis of peptides presents a significant challenge: directing the formation of an amide bond between the correct amino and carboxyl groups among a multitude of reactive sites. wikipedia.org The solution to this challenge, developed over the last century, is the concept of protecting groups, which temporarily render a functional group unreactive. iris-biotech.de

The field of modern peptide synthesis was arguably born in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group. wikipedia.orgnih.gov This was a revolutionary development that allowed for the controlled, stepwise addition of amino acids. The Cbz group was stable to the conditions of peptide bond formation but could be removed by catalytic hydrogenation or harsh acidic conditions like hydrogen bromide in acetic acid. wikipedia.org Following this, other protecting groups were developed for various functional groups. For the protection of carboxyl groups, simple esters like methyl or benzyl (B1604629) esters were used. The phenacyl ester was later introduced as a group that could be cleaved under mild conditions using sodium thiophenoxide. rsc.org

A major leap forward came with the introduction of acid-labile protecting groups. The tert-butyloxycarbonyl (Boc) group became a cornerstone of peptide chemistry, particularly with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, a discovery that earned him the Nobel Prize. nih.govmasterorganicchemistry.com In Boc-based SPPS, the N-terminus is protected with the Boc group, which is removed at each step with a moderate acid like TFA. wikipedia.org

This created the need for side-chain and C-terminal protecting groups that were stable to TFA but could be removed at the end of the synthesis. The tert-butyl (tBu) group proved to be an excellent protecting group for the carboxyl side chains of aspartic and glutamic acid, and for hydroxyl groups, due to its lability in strong acids like hydrogen fluoride (B91410) (HF) but its stability to TFA. nih.govresearchgate.net Tert-butyl esters offered a distinct advantage as they could be cleaved by acidolysis, avoiding side reactions associated with the alkaline hydrolysis of other esters. researchgate.net

The late 1970s saw the development of an even milder and more versatile orthogonal strategy: the Fmoc/tBu approach. nih.gov In this system, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for N-terminal protection, while acid-labile tert-butyl-based groups (like the tert-butyl ester) are used for side-chain protection. iris-biotech.de The N-terminal Fmoc group is removed with a weak base like piperidine (B6355638), to which the tBu esters are completely stable. The tBu protecting groups are then removed simultaneously in the final step with strong acid (TFA) during cleavage from the resin. iris-biotech.de This methodology has become the predominant choice in modern peptide synthesis due to its milder conditions and versatility. nih.gov this compound is a direct product of this chemical evolution, serving as a key reagent in the powerful Fmoc/tBu synthesis paradigm.

Key Protecting Groups in the History of Peptide Synthesis

Protecting GroupAbbreviationFunction ProtectedCleavage ConditionsSignificance
Benzyloxycarbonyl Z or Cbzα-AminoCatalytic hydrogenation; HBr/Acetic Acid wikipedia.orgFirst widely used, reversible N-terminal protecting group; established modern peptide synthesis. nih.gov
tert-Butyloxycarbonyl Bocα-AminoModerate acid (e.g., Trifluoroacetic Acid - TFA) wikipedia.orgFoundation of Merrifield's solid-phase peptide synthesis (SPPS). nih.gov
9-Fluorenylmethoxycarbonyl Fmocα-AminoMild base (e.g., Piperidine) iris-biotech.denih.govEnabled a widely used orthogonal protection strategy with acid-labile side-chain groups. iris-biotech.de
tert-Butyl ester OtBuCarboxylStrong acid (e.g., Trifluoroacetic Acid - TFA, HF) vulcanchem.comorgsyn.orgKey acid-labile protecting group for carboxyl side chains, compatible with both Boc and Fmoc strategies. iris-biotech.de
Benzyl ester OBzlCarboxylCatalytic hydrogenation; Strong acid (HF) wikipedia.orgEarly carboxyl protecting group, often used in conjunction with Boc N-terminal protection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B555086 L-Asparagine tert-butyl ester CAS No. 25456-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,4-diamino-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLGKVRQXXHELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-86-4
Record name NSC186917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations for L Asparagine Tert Butyl Ester

Direct Esterification Routes

Direct esterification methods aim to introduce the tert-butyl group onto the carboxylic acid of the amino acid in a single key step. A significant challenge in these reactions is the low solubility of free amino acids, which exist as zwitterions, in common organic solvents. scientificupdate.com

A classical and widely utilized method for tert-butylation involves the acid-catalyzed addition of isobutylene (B52900) to the carboxylic acid. researchgate.net This reaction is typically performed by bubbling isobutylene gas through a solution of the amino acid (often N-protected) in an organic solvent like dioxane, in the presence of a strong acid catalyst such as sulfuric acid. scientificupdate.comresearchgate.net The process converts the carboxylic acid directly into its tert-butyl ester. A variation of this method employs tert-butanol (B103910) as the tert-butyl source, though this can require more stringent conditions due to the lower reactivity compared to isobutylene. google.com For amino acids with multiple functional groups, such as aspartic acid, this method can lead to the formation of the di-tert-butyl ester. google.com

Transesterification using tert-butyl acetate (B1210297) as both the reagent and solvent is another established route for preparing tert-butyl esters of amino acids. This method often employs a stoichiometric amount of a strong acid catalyst to facilitate the reaction. Perchloric acid (HClO₄) has been traditionally used for this purpose. thieme-connect.comscientificupdate.com The reaction involves stirring a suspension of the amino acid in tert-butyl acetate with the acid catalyst. google.com While effective, the use of perchloric acid is often avoided due to its potentially hazardous and explosive nature. thieme-connect.com Furthermore, these reactions can be slow and may stall before completion. scientificupdate.com In the case of L-aspartic acid, this method typically yields the di-tert-butyl ester. google.com

To overcome the limitations of traditional methods, particularly the low solubility of amino acids and the hazards associated with perchloric acid, novel reagents and catalytic systems have been developed. A significant advancement is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate. thieme-connect.comscientificupdate.com This superacid forms a salt with the amino acid, increasing its solubility in the organic medium and effectively catalyzing the tert-butylation. thieme-connect.com This method is significantly faster and often provides higher yields compared to the perchloric acid process, while also being much safer. scientificupdate.com For L-aspartic acid, treatment with 1.1 equivalents of Tf₂NH in tert-butyl acetate leads to the formation of L-aspartic acid di-tert-butyl ester in good yield. thieme-connect.com

Other novel approaches include the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a noncoordinating acid-base catalyst system, which allows for mild and nonreversible tert-butylation. organic-chemistry.org

Table 1: Comparison of Acid Catalysts for Direct Tert-Butylation of Amino Acids

Catalyst Reagent/Solvent Conditions Yield (Example) Key Features Source(s)
Perchloric Acid (HClO₄) tert-Butyl Acetate Room Temp, 16-24h ~61% (stalled) Traditional method; hazardous; slow reaction rates. thieme-connect.comscientificupdate.comgoogle.com
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) tert-Butyl Acetate 0°C, 2.5h ~86% Safe; fast reaction; high yield; improves substrate solubility. thieme-connect.comscientificupdate.comorganic-chemistry.org
Sulfuric Acid (H₂SO₄) Isobutylene N/A Modest (59%) Classical method; requires handling of gaseous isobutylene. scientificupdate.comresearchgate.net

Reactions with tert-Butyl Acetate in the Presence of Acid Catalysts

Indirect Synthetic Pathways

Indirect routes are multi-step processes often employed to achieve selective esterification, particularly to obtain the L-Aspartic acid 4-tert-butyl ester, a key intermediate for incorporating asparagine into peptides. These pathways typically involve the formation of a di-ester followed by selective deprotection.

A notable method for achieving selective protection of the β-carboxyl group of aspartic acid involves the use of copper salts. The strategy begins with the synthesis of L-aspartic acid di-tert-butyl ester. google.com Subsequently, the di-ester is treated with a copper salt, such as copper(II) sulfate. The copper ion forms a chelate complex with the amino acid derivative, primarily involving the α-amino and α-carboxyl groups. This complex formation facilitates the selective hydrolysis or removal of the α-tert-butyl ester group, leaving the β-tert-butyl ester intact. google.com This selectivity is crucial for producing L-Aspartic acid 4-tert-butyl ester, which can then be used in further synthetic steps, such as N-protection or peptide coupling.

Table 2: Overview of Copper Salt Mediated Selective Deprotection

Starting Material Key Reagent Product Purpose Source(s)
L-Aspartic acid di-tert-butyl ester Copper(II) Salt (e.g., CuSO₄) L-Aspartic acid 4-tert-butyl ester Selective removal of the α-tert-butyl ester group. google.com

This general strategy involves the non-selective synthesis of an N-protected di-tert-butyl aspartate, followed by a selective deprotection step to yield a mono-ester. A common starting material is N-α-tert-butoxycarbonyl-L-aspartic acid (Boc-L-Asp-OH), which is first converted to its di-tert-butyl ester, Boc-L-Asp-OtBu. orgsyn.org The challenge then lies in selectively cleaving either the α- or β-ester.

While the copper-mediated method is one approach, other chemical methods can be employed for selective hydrolysis, although achieving high selectivity can be difficult. An analogous process has been described for a difluoro-derivative of aspartic acid, where a di-tert-butyl ester was prepared and then hydrolyzed to a mixture of mono-esters. nih.gov The desired isomer was then isolated and converted to the corresponding asparagine derivative via ammonolysis. nih.gov This highlights a general pathway: formation of a di-ester, selective hydrolysis to a mono-ester, and subsequent conversion of the remaining free carboxylic acid to an amide to form the asparagine side chain. The resulting compound, N-Boc-Asn-OtBu, can then be deprotected to yield the target L-Asparagine tert-butyl ester.

Copper Salt Mediated Selective Esterification

Preparation of N-Protected this compound Derivatives

The compound Nα-Fmoc-L-Asp(OtBu)-OH, more formally known as Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl ester, is a standard reagent for incorporating aspartic acid residues in Fmoc-based solid-phase peptide synthesis. nih.gov Its synthesis requires a multi-step approach that ensures the correct placement of the protecting groups.

A common synthetic pathway begins with L-aspartic acid as the starting material. google.com The process involves the following key transformations:

Diesterification : L-aspartic acid is first treated with isobutylene under acidic catalysis (e.g., anhydrous p-toluenesulfonic acid) to form the di-tert-butyl ester, Asp(OtBu)₂. google.com

Selective Deprotection : The resulting diester undergoes selective deprotection of the α-ester. This can be achieved using a copper salt, which chelates with the amino acid, allowing for the preferential hydrolysis or removal of the α-tert-butyl group to yield a copper complex of L-aspartic acid β-tert-butyl ester, Cu{Asp(OtBu)}₂. google.com

Demetalation : The copper is subsequently removed, often by treatment with an agent like thioacetamide (B46855) or by precipitation as a sulfide, to release the free amino acid ester, H-L-Asp(OtBu)-OH. medchemexpress.com

Nα-Fmoc Protection : The final step is the reaction of the purified H-L-Asp(OtBu)-OH with an N-fluorenylmethoxycarbonylating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), in the presence of a base to yield the target product, Fmoc-Asp(OtBu)-OH. google.com

This route ensures that the tert-butyl ester is located specifically on the side-chain (β-carboxyl group), which is crucial for its function in peptide synthesis.

Nα-Boc-L-Asp(OtBu)-OH, or N-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester, is another vital derivative, primarily used in Boc-based peptide synthesis strategies. chemimpex.com Its preparation follows a similar logic of selective protection and esterification.

A general strategy involves starting with N-terminally protected L-aspartic acid. The synthesis can be approached in several ways:

Direct Esterification : Starting with N-Boc-L-aspartic acid, the free β-carboxyl group can be selectively esterified. This is often challenging due to the similar reactivity of the two carboxyl groups. One method involves the formation of the N-Boc-L-aspartic acid anhydride, which can then be opened with tert-butanol, though regioselectivity can be an issue.

Protection of Pre-formed Ester : A more controlled method starts with a pre-formed aspartic acid ester, such as L-aspartic acid β-methyl ester hydrochloride. This starting material is first protected at the N-terminus with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O. google.com The resulting α-carboxyl group can then be saponified or otherwise manipulated, while the β-ester is converted to the desired tert-butyl ester.

Use of Activated Esters : Commercially available building blocks like Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) can also be used. chemimpex.com These activated esters are primed for efficient coupling reactions in solution-phase or solid-phase synthesis. chemimpex.com

The synthesis must carefully control which carboxyl group is esterified to produce the correct isomer for peptide synthesis.

Beyond Fmoc and Boc, other N-protecting groups are employed for specific applications.

Benzyloxycarbonyl (Z) Group : The Z-group is a classic urethane-type protecting group, removable by catalytic hydrogenolysis. The derivative Z-Asp(OtBu)-OH is used in solution-phase peptide synthesis. It is typically prepared by reacting H-L-Asp(OtBu)-OH with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. For ease of handling and purification, it is often isolated as its dicyclohexylamine (B1670486) (DCHA) salt. chemicalbook.com

9-Phenyl-9-fluorenyl (Pf) Group : The 9-phenyl-9-fluorenyl (Pf) group is a bulky N-protecting group that is exceptionally effective at preventing racemization at the α-carbon during synthesis. nih.govaalto.fi Modern protocols for introducing this group involve reacting the amino acid ester with 9-chloro-9-phenylfluorene (PhFCl) in the presence of N-methylmorpholine (NMM) and silver nitrate (B79036) (AgNO₃), which is a significant improvement over older, slower methods. researchgate.netnih.govacs.org The Pf group is typically removed under strongly acidic conditions or via hydrogenolysis. nih.gov

Derivative NameN-Protecting GroupKey Features & Synthetic Utility
Fmoc-Asp(OtBu)-OH 9-Fluorenylmethoxycarbonyl (Fmoc)Base-labile; standard for Fmoc-SPPS. nih.gov
Boc-Asp(OtBu)-OH tert-Butoxycarbonyl (Boc)Acid-labile; standard for Boc-SPPS. chemimpex.com
Z-Asp(OtBu)-OH Benzyloxycarbonyl (Z)Removable by hydrogenolysis; used in solution-phase synthesis.
Pf-Asp(OtBu)-OH 9-Phenyl-9-fluorenyl (Pf)Provides excellent protection against racemization. nih.govaalto.fi

Synthesis of Nα-Boc-L-Asparagine(OtBu)-OH

Stereochemical Control and Purity Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon and minimizing side reactions are paramount for the successful synthesis of peptides. Aspartic acid derivatives present unique challenges in both areas.

Stereochemical Control

Racemization, or the loss of stereochemical purity, can occur when the α-proton of an activated amino acid derivative is abstracted by a base. highfine.com This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-enantiomers. highfine.compeptide.com

The risk of racemization is significantly influenced by the nature of the Nα-protecting group.

Urethane-Type Protection (Fmoc, Boc, Z) : These groups are highly effective at suppressing racemization. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the urethane, decreasing the acidity of the α-proton and disfavoring the formation of the oxazolone (B7731731) intermediate that facilitates racemization. nih.gov

9-Phenyl-9-fluorenyl (Pf) Protection : The bulky Pf group provides exceptional steric hindrance around the α-carbon, physically shielding the α-proton and preventing its abstraction. nih.govaalto.fi This makes it one of the best choices for reactions where the risk of racemization is high. nih.gov

Additives : In coupling reactions, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) can further suppress racemization by forming activated esters that are less prone to epimerization. peptide.comnih.gov

Purity Considerations: Aspartimide Formation

The most significant side reaction associated with aspartic acid derivatives during peptide synthesis is aspartimide formation. nih.gov This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the carbonyl carbon of the β-ester side chain. iris-biotech.de This reaction is strongly promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and is highly sequence-dependent, being most problematic in Asp-Gly, Asp-Asn, and Asp-Ser sequences. nih.goviris-biotech.de

The formation of the five-membered aspartimide ring is problematic for several reasons:

Chain Termination : The aspartimide intermediate can be attacked by piperidine (B6355638), forming β- and α-piperidide adducts that terminate the peptide chain. iris-biotech.de

Formation of Impurities : The aspartimide ring is unstable and can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov

Racemization : The α-proton of the aspartimide intermediate is highly acidic, leading to rapid epimerization and the formation of both D- and L-isomers of all subsequent byproducts. iris-biotech.de These impurities often have similar masses and chromatographic properties to the target peptide, making purification extremely difficult or impossible.

Several strategies have been developed to mitigate aspartimide formation:

Protecting Group Strategies and Deprotection Chemistry of L Asparagine Tert Butyl Ester

Role of tert-Butyl Ester in Aspartic Acid Side Chain Protection

The primary function of the tert-butyl ester protecting group on the side chain of an aspartic acid residue is to mask its carboxylic acid functionality. This protection is crucial to prevent several unwanted side reactions during peptide synthesis. One of the most significant side reactions involving an unprotected aspartic acid side chain is the formation of an aspartimide. nih.gov This occurs when the nitrogen of the following peptide bond attacks the side-chain carbonyl group, leading to a cyclic imide intermediate. This intermediate can then reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. peptide.com

By converting the side-chain carboxylic acid to a tert-butyl ester, its nucleophilicity is significantly reduced, thereby minimizing the propensity for aspartimide formation. nih.gov The bulky tert-butyl group also provides steric hindrance, further impeding intramolecular cyclization. This protection strategy is fundamental in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis to maintain the integrity of the peptide backbone.

Orthogonal Protecting Group Schemes Utilizing tert-Butyl Esters

Orthogonality in protecting group strategy refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. iris-biotech.de The tert-butyl ester is a key component of such schemes, particularly in conjunction with the widely used Fmoc and Boc Nα-protection strategies. iris-biotech.deiris-biotech.de

Compatibility with Fmoc Nα-Protection Strategy

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis. iris-biotech.deseplite.com In this approach, the Nα-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The side chains of reactive amino acids, including the carboxyl group of aspartic acid, are protected by acid-labile groups, such as the tert-butyl (tBu) ester. iris-biotech.deiris-biotech.de

The orthogonality lies in the distinct deprotection conditions:

Fmoc group removal: The Fmoc group is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). seplite.com These conditions leave the acid-labile tert-butyl ester on the aspartic acid side chain intact. seplite.com

tert-Butyl ester removal: The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This cleavage is typically performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin support. iris-biotech.de

This compatibility allows for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protection.

Compatibility with Boc Nα-Protection Strategy

The Boc/Bzl strategy is another major approach in peptide synthesis, though it is not strictly orthogonal in the same way as Fmoc/tBu. iris-biotech.de In this scheme, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based, which are also removed by strong acids but require different conditions than Boc removal.

While less common, L-Asparagine tert-butyl ester can be utilized within a Boc protection strategy. The key is the differential acid lability of the Boc group and the tert-butyl ester. The Boc group can be removed with moderate concentrations of TFA (e.g., 25-50% in dichloromethane), while the tert-butyl ester requires stronger acidic conditions for efficient cleavage, often neat TFA or harsher acids like hydrogen fluoride (B91410) (HF), which is also used for final cleavage from the resin in Boc-SPPS. iris-biotech.de This difference in lability allows for the selective deprotection of the Nα-Boc group at each step of the synthesis while the side-chain tert-butyl ester remains in place until the final deprotection step.

Mechanisms and Reagents for Selective tert-Butyl Ester Deprotection

Acid-Catalyzed Cleavage (e.g., Trifluoroacetic Acid, HCl)

The most common method for the deprotection of tert-butyl esters is acid-catalyzed cleavage. lookchem.com Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. lookchem.comacsgcipr.org

The mechanism involves the protonation of the ester oxygen by the acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, the key step is the formation of a relatively stable tertiary carbocation, the tert-butyl cation, upon cleavage of the carbon-oxygen bond. acsgcipr.orgstackexchange.com This cation is then typically scavenged to prevent side reactions. nih.gov

Trifluoroacetic Acid (TFA): TFA is widely used for the final deprotection step in Fmoc-based SPPS. iris-biotech.de A common "cleavage cocktail" consists of a high concentration of TFA (e.g., 95%) mixed with scavengers such as water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT) to capture the released tert-butyl cations and other reactive species. peptide.com The reaction is typically carried out at room temperature and is usually complete within a few hours. rsc.org

Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent can also be used for the cleavage of tert-butyl esters. acsgcipr.org This method can be useful in specific applications where TFA might cause unwanted side reactions.

Chemoselective Deprotection Methods

While strong acidolysis is the standard, milder and more selective methods for tert-butyl ester cleavage have been developed for sensitive substrates or when greater orthogonality is required.

Lewis Acids: Certain Lewis acids can catalyze the cleavage of tert-butyl esters under conditions that may be milder than strong Brønsted acids. lookchem.com For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to selectively deprotect tert-butyl esters in the presence of other acid-labile groups. nih.gov Ferric chloride (FeCl₃) has also been investigated for the on-resin deprotection of side-chain tert-butyl esters of aspartic and glutamic acids, offering a cost-effective and mild alternative. nih.gov Another example is the use of the CeCl₃·7H₂O–NaI system in acetonitrile (B52724), which allows for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. acs.orgthieme-connect.com

Silica (B1680970) Gel: In a notable departure from solution-based reagents, standard flash chromatography-grade silica gel has been reported to efficiently cleave tert-butyl esters in refluxing toluene (B28343). lookchem.comresearchgate.net This method offers a mild and selective alternative, particularly for substrates sensitive to strong acids. lookchem.com

Catalytic Deprotection: Recent research has explored catalytic methods for tert-butyl group removal. One such method employs the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane to facilitate the cleavage of tert-butyl esters under mild conditions, avoiding high temperatures and strong acids or bases. acs.orgorganic-chemistry.org Another approach uses ytterbium triflate as a catalyst in nitromethane (B149229) for the selective deprotection of tert-butyl esters.

Transition Metal-Catalyzed Deprotection Strategies

The standard method for the removal of the tert-butyl ester protecting group relies on strong acidic conditions, such as treatment with trifluoroacetic acid (TFA). ug.edu.pl While effective, these harsh conditions can be incompatible with sensitive functional groups elsewhere in a peptide sequence. This has driven research into milder and more selective deprotection methods. Transition metal-catalyzed strategies offer a promising alternative, often proceeding under neutral or weakly acidic conditions, thereby enhancing the orthogonality of protection schemes in complex peptide synthesis. These methods typically involve the use of Lewis acidic metal salts that can coordinate to the ester oxygen, facilitating the cleavage of the tert-butyl group.

Research has explored various transition metals and lanthanides for this purpose, with notable success using iron, zinc, and ytterbium-based catalysts. These strategies provide a valuable expansion of the synthetic toolkit for peptide and protein chemistry. nih.gov

Iron-Catalyzed Deprotection

An efficient and environmentally friendly deprotection strategy utilizing ferric chloride (FeCl₃) has been developed for the selective cleavage of side-chain tert-butyl esters of aspartic and glutamic acid residues during solid-phase peptide synthesis (SPPS). nih.gov This method is compatible with standard Fmoc/tBu chemistry and allows for on-resin deprotection without cleaving the peptide from its solid support. nih.gov

The deprotection is typically achieved by treating the resin-bound peptide with ferric chloride in a suitable solvent. nih.gov The reaction is mild and relatively fast, often reaching completion within 1.5 hours. nih.gov A key advantage of this method is the ease of catalyst removal; the excess FeCl₃ can be thoroughly washed away from the resin using dimethylformamide (DMF). nih.gov The mechanism is believed to proceed through a Lewis acid-base interaction where the Fe(III) center coordinates to the oxygen atoms of the tert-butyl ester, forming a complex that facilitates the cleavage. researchgate.net This approach enriches the available orthogonal protection/deprotection techniques for peptide modification. nih.gov

Table 1: Iron-Catalyzed Deprotection of tert-Butyl Esters

Catalyst Substrate Solvent Time Key Features

Zinc-Catalyzed Deprotection

Zinc(II) bromide (ZnBr₂) has been identified as an effective Lewis acid catalyst for the chemoselective hydrolysis of tert-butyl esters. nih.gov This method is particularly useful when other acid-sensitive protecting groups are present in the molecule. Research has demonstrated that ZnBr₂ in dichloromethane (DCM) can selectively cleave tert-butyl esters. nih.gov

However, the selectivity of this method is highly dependent on the other protecting groups present. For instance, while PhF (9-fluorenylmethyloxycarbonyl) protected amines are compatible with these deprotection conditions, other common acid-labile groups such as Boc (tert-butoxycarbonyl) and Trt (trityl) have been found to be labile. nih.gov The use of ZnBr₂ has been successfully applied in the synthesis of N-(PhF)amino acids from their corresponding tert-butyl esters in good yields. nih.gov This catalytic system was also employed for the removal of Boc and tBu protecting groups in the synthesis of dinucleotide-S-adenosyl-L-methionine conjugates. researchgate.net

Table 2: Zinc-Catalyzed Deprotection of tert-Butyl Esters

Catalyst Solvent Key Features Limitations

Lanthanide-Catalyzed Deprotection

Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃), have emerged as mild, efficient, and reusable Lewis acid catalysts for the selective deprotection of tert-butyl esters. These catalysts are environmentally friendly and operate under mild conditions, typically in nitromethane at a slightly elevated temperature (45-50°C).

A key advantage of the Yb(OTf)₃ system is its high selectivity. It can effectively cleave tert-butyl esters while leaving other common ester protecting groups, such as benzyl, allyl, and methyl esters, completely intact. This orthogonality is highly valuable in multi-step organic synthesis. The methodology has been successfully applied to the deprotection of tert-butyl esters of various carboxylic acids, including N-Boc protected amino acids like Boc-phenylalanine-t-butyl ester, which yielded the corresponding N-Boc-phenylalanine in excellent yield. The catalyst's activity is influenced by electronic effects; substrates with electron-withdrawing groups tend to react faster than those with electron-donating groups.

Table 3: Ytterbium-Catalyzed Deprotection of tert-Butyl Esters

Catalyst (mol%) Substrate Solvent Temperature Yield
Yb(OTf)₃ (5%) tert-Butyl benzoate Nitromethane 45-50°C 99%

Advanced Applications in Peptide and Peptide Mimetic Synthesis

Implementation in Solid-Phase Peptide Synthesis (SPPS) Methodologies

While standard Solid-Phase Peptide Synthesis (SPPS) proceeds in the C-terminal to N-terminal direction, making C-terminally protected amino acids like L-asparagine tert-butyl ester unsuitable for direct chain elongation, they are employed in specialized SPPS protocols. These include the synthesis of peptide fragments for convergent assembly and in less common N-terminal to C-terminal synthesis approaches.

The most prevalent SPPS strategy is based on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus and acid-labile groups for side-chain protection. iris-biotech.de The Fmoc/tBu strategy is a truly orthogonal combination, as the Fmoc group is removed with a base (commonly piperidine) while the tert-butyl (tBu) protecting groups are cleaved with acid (usually TFA). iris-biotech.deiris-biotech.de

This compound can be utilized in Fmoc-based strategies, primarily for preparing protected peptide fragments in solution, which are then coupled on a solid support. For instance, a dipeptide can be synthesized by coupling an Fmoc-protected amino acid to this compound. After the removal of the Fmoc group, this dipeptide can be attached to a growing peptide chain on the resin. This approach is valuable for introducing C-terminal asparagine residues or for overcoming difficult couplings.

It is important to distinguish this compound (H-Asn-OtBu), where the C-terminus is protected, from the commonly used SPPS building block Fmoc-Asp(OtBu)-OH, where the side chain of aspartic acid is protected by a tert-butyl ester. peptide.com The latter is a standard reagent for introducing aspartic acid residues during routine Fmoc-SPPS. iris-biotech.depeptide.com

Parameter Fmoc-SPPS Integration of H-Asn-OtBu
Primary Role Component for solution-phase fragment synthesis prior to on-resin coupling.
Protecting Group N-terminal Fmoc group added to H-Asn-OtBu for subsequent coupling.
Deprotection Fmoc group removed by piperidine (B6355638); tert-butyl ester removed by TFA during final cleavage. iris-biotech.de
Key Advantage Enables fragment condensation strategies and synthesis of peptides with C-terminal Asn.

The tert-butyloxycarbonyl (Boc) protection strategy was the original method for SPPS. peptide.com In this scheme, the N-α-amino group is protected by the acid-labile Boc group, which is removed with moderate acid (e.g., 50% TFA in DCM), while side-chain protecting groups are typically benzyl-based and require strong acids like hydrofluoric acid (HF) for removal. peptide.compeptide.com

This compound sees limited, yet strategic, use in Boc-SPPS. As the tert-butyl ester is labile to the TFA used for Boc group removal, its direct integration into a standard Boc-SPPS workflow is not feasible. However, it can be used to prepare peptide fragments intended for subsequent coupling where the C-terminal tert-butyl ester is desired for temporary protection. In such cases, the fragment is typically synthesized and purified before being used in a larger synthetic scheme. The Boc/Bzl strategy is not truly orthogonal, which makes the selective cleavage of protecting groups more challenging than in the Fmoc/tBu approach. peptide.com

Parameter Boc-SPPS Integration of H-Asn-OtBu
Primary Role Used in the synthesis of specific peptide fragments, often in solution phase.
Protecting Group N-terminal Boc group added to H-Asn-OtBu for coupling.
Deprotection Challenge The C-terminal tert-butyl ester is labile under the same acidic conditions used to remove the N-terminal Boc group. peptide.com
Application Limited to specialized protocols where differential acid lability can be exploited or where the fragment is used without further N-terminal extension on the resin.

Synthesizing peptides with a C-terminal asparagine or glutamine can be challenging. This compound provides a direct route to such structures. One advanced strategy involves synthesizing a peptide with a modified C-terminus in the gas phase within a mass spectrometer. In this method, the amino group of an amino ester, such as this compound, is converted into a reactive ketenimine intermediate. nih.gov This reagent can then be reacted with an anchor peptide to covalently attach the asparagine residue to its C-terminus, demonstrating a novel approach to peptide extension. nih.gov

Another approach is N-to-C-directional SPPS, which is the reverse of the standard procedure. chemrxiv.org In this method, amino tert-butyl esters can be used for sequential elongation, with the tert-butyl ester being cleaved after each coupling step to provide the free carboxylate for the next coupling. chemrxiv.org

Integration into Boc-SPPS Protocols

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis remains a powerful technique, particularly for large-scale synthesis and the preparation of complex or modified peptides. This compound is well-suited for this methodology. sigmaaldrich.com In a typical solution-phase synthesis, an N-protected amino acid is activated and coupled with the free amine of this compound to form a dipeptide. The tert-butyl ester group prevents the C-terminus of asparagine from being activated or participating in side reactions. Following the coupling, the N-terminal protecting group can be removed, allowing for further elongation of the peptide chain. The synthesis of N-Acetyl-AA-NHtBu derivatives for all 20 common amino acids, including a challenging sequence for asparagine, has been successfully performed using solution-phase methods.

Feature Application in Solution-Phase Synthesis
Role of H-Asn-OtBu Starting material with a protected C-terminus and a free N-terminus for coupling. sigmaaldrich.com
Key Reaction Coupling of an N-protected amino acid to the free amine of H-Asn-OtBu.
Protecting Group Strategy The tert-butyl ester serves as the C-terminal protecting group, often used orthogonally with N-terminal protectors like Cbz or Fmoc.
Advantage Avoids side reactions at the C-terminus and allows for the synthesis of gram quantities of peptide fragments.

Synthesis of Complex Peptides and Bioconjugates

The unique characteristics of this compound make it a valuable tool in the synthesis of non-linear and complex peptide architectures, including macrocycles and bioconjugates.

Macrocyclic peptides are of significant interest in drug discovery due to their conformational constraint and potential for high bioactivity. The synthesis of these structures often involves the creation of a linear peptide precursor, which is then cyclized. This compound can be incorporated as the C-terminal residue of a linear peptide precursor synthesized in solution.

The synthesis strategy typically involves assembling the linear peptide using Fmoc/tBu chemistry. nih.gov Once the linear precursor containing the C-terminal tert-butyl ester is complete, the N-terminal Fmoc group is removed. The free amine can then attack the C-terminal carboxyl group to form the cyclic amide bond. The C-terminal tert-butyl ester must first be cleaved to reveal the free carboxylic acid needed for cyclization. This is often done simultaneously with the cleavage of side-chain protecting groups using a strong acid like TFA. The resulting fully deprotected linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over intermolecular polymerization. nih.gov

Role in the Synthesis of Peptide Amides

This compound plays a crucial, albeit often indirect, role in the sophisticated synthesis of peptide amides, particularly those with a C-terminal asparagine residue. The primary challenge in incorporating asparagine at the C-terminus of a peptide is the difficulty in attaching the standard Fmoc-Asn-OH to the resin and subsequent side reactions. To circumvent these issues, a strategic approach utilizing a protected form of aspartic acid is commonly employed.

In this advanced methodology, Nα-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) is the key starting material. The synthesis proceeds by anchoring this protected amino acid to a suitable resin, such as one that generates a C-terminal amide upon cleavage (e.g., Rink amide resin). The anchoring occurs via the free α-carboxyl group, leaving the β-carboxyl group protected by the tert-butyl ester. The peptide chain is then elongated using standard solid-phase peptide synthesis (SPPS) protocols. peptide.comnih.gov

Upon completion of the peptide sequence, the final cleavage from the resin is performed using a strong acid, typically trifluoroacetic acid (TFA). chempep.com This acidic treatment not only cleaves the peptide from the solid support but also removes the tert-butyl protecting group from the side chain of the C-terminal aspartic acid residue. The exposed carboxylic acid is then converted into a primary amide, yielding the desired peptide with a C-terminal asparagine amide. This strategic conversion is a reliable method to produce these types of peptides, which can be otherwise challenging to synthesize directly.

A more direct, though less common, application of this compound has been explored in novel gas-phase peptide synthesis techniques. In one such method, this compound was used as a reagent for the C-terminal extension of a peptide in a mass spectrometer. The process involves activating the amino group of the this compound into a reactive ketenimine, which can then form a new peptide bond with the C-terminus of an anchor peptide. However, this specific application showed low efficiency for asparagine derivatives due to a competing side reaction involving the loss of ammonia (B1221849) from the asparagine side chain. nih.gov

Table 1: Comparison of Methods for C-Terminal Asparagine Peptide Amide Synthesis

Method Key Reagent General Procedure Advantages Disadvantages
Indirect Solid-Phase Synthesis Fmoc-Asp(OtBu)-OH 1. Anchor Fmoc-Asp(OtBu)-OH to an amide-forming resin.2. Elongate peptide chain.3. Cleave with acid (e.g., TFA) to deprotect the side chain and release the C-terminal asparagine amide peptide. High efficiency, avoids problematic direct coupling of asparagine. Indirect, multi-step process for the C-terminal residue.

| Gas-Phase Synthesis | this compound | 1. Activate the amino group of this compound in the gas phase.2. React with an anchor peptide in a mass spectrometer. | Direct use of the target compound, solvent-free. | Very low efficiency for asparagine due to side-chain reactions. nih.gov |

Application in Peptoid Synthesis and Related Biomimetics

The application of this compound in the synthesis of peptoids and related biomimetics is an area of emerging research, driven by the need to create novel polymers with tailored biological functions.

Peptoid Synthesis:

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that differ structurally from peptides in that their side chains are attached to the backbone nitrogen atom rather than the α-carbon. nih.govnih.gov This structural variance imparts several advantageous properties, such as resistance to proteolytic degradation. Due to this fundamental structural difference, this compound cannot be directly incorporated into the main backbone of a peptoid in the same way an amino acid is incorporated into a peptide.

However, innovative methods are being developed to use amino acid derivatives to functionalize peptoid side chains. One such strategy involves using unprotected amino acids as synthons in the submonomer synthesis of peptoids. In this approach, an amino acid could potentially be attached to the peptoid side chain, thereby introducing peptide-like functionalities. rsc.org While not a direct incorporation into the backbone, this allows for the creation of hybrid structures that benefit from the properties of both peptoids and peptides. This compound, with its protected carboxyl group, could be a candidate for such side-chain modifications, introducing a hydrophilic, hydrogen-bonding side chain that mimics asparagine.

Related Biomimetics:

In the broader field of biomimetics, derivatives of amino acids are crucial building blocks for creating functional polymers that mimic natural structures. For instance, L-aspartic acid has been used to synthesize functional poly(ester amide)s (PEAs) with pendant carboxylic acid groups. nih.gov These polymers are designed for applications in tissue engineering, where the pendant groups can be used to conjugate cell-signaling molecules. By analogy, this compound could serve as a valuable monomer or precursor in the synthesis of other biomimetic polymers where a primary amide functionality is desired for specific molecular interactions or as a point of attachment. The tert-butyl ester provides a stable, protected form of the carboxylic acid during polymerization, which can be deprotected if needed, or the amide group of the asparagine side chain can be utilized for its inherent properties.

The role of specific amino acid residues, including asparagine, is also being studied in the context of bioadhesion. The amide residues in mussel foot proteins, for example, are believed to play a role in the accessibility of adhesive groups. uni-duesseldorf.de This understanding inspires the design of biomimetic adhesive polymers, an area where monomers like this compound could potentially be used to replicate these natural functionalities.

Table 2: Potential Applications in Biomimetic and Peptoid Structures

Application Area Potential Role of this compound Rationale
Peptoid Side-Chain Functionalization As a synthon for side-chain modification. Introduces a hydrophilic, asparagine-like side chain onto the peptoid scaffold, creating a hybrid polymer. rsc.org
Biomimetic Polymers (e.g., PEAs) As a monomer or precursor. Provides a primary amide functionality for specific interactions or as a conjugation point in the final polymer. nih.gov

| Biomimetic Adhesives | Component in polymer synthesis. | To mimic the role of amide residues found in natural adhesive proteins. uni-duesseldorf.de |

Reactivity, Reaction Mechanisms, and Mitigation of Side Reactions

Intramolecular Cyclization: Aspartimide Formation

One of the most detrimental side reactions encountered during the Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis of aspartic acid-containing peptides is the formation of an aspartimide intermediate. nih.govresearchgate.net This reaction is particularly problematic as it is mass-neutral and can generate a host of impurities that are often difficult to separate from the final product. biotage.com The tert-butyl (tBu) protecting group, commonly used for the side chain of aspartic acid (Asp) in the standard Fmoc/tBu strategy, only offers minimal protection against this side reaction. ug.edu.pl

Mechanistic Understanding of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction catalyzed by both acids and bases, though it is a more significant issue under the basic conditions used for Fmoc group removal in SPPS. peptide.comiris-biotech.de The mechanism involves a nucleophilic attack by the backbone amide nitrogen of the amino acid residue C-terminal to the aspartate on the β-carbonyl carbon of the Asp side-chain ester. iris-biotech.deiris-biotech.deresearchgate.net This attack is frequently initiated by the piperidine (B6355638) base used for deprotection, leading to the formation of a five-membered succinimide (B58015) ring known as the aspartimide. nih.gov

Once formed, the aspartimide intermediate is susceptible to two major subsequent reactions:

Epimerization: The α-carbon of the aspartimide ring is chirally labile, leading to racemization. iris-biotech.de

Ring-Opening: The succinimide ring can be opened by nucleophiles. Attack by water or piperidine can occur at either of the two carbonyl carbons of the ring. nih.goviris-biotech.de This results in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.govpeptide.com The ring-opening is regioselective, favoring the formation of the β-aspartyl peptide, with a typical α:β ratio of 1:3 upon hydrolysis. nih.gov

This cascade of reactions can ultimately produce up to nine different by-products, including D/L-α-aspartyl peptides, D/L-β-aspartyl peptides, and their corresponding piperidide adducts, severely complicating purification and reducing the yield of the target peptide. nih.gov

The propensity for aspartimide formation is highly dependent on the amino acid sequence. iris-biotech.deiris-biotech.de Peptides containing Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr, Asp-Asp, and Asp-Arg motifs are particularly prone to this side reaction, with the Asp-Gly sequence being the most susceptible. nih.goviris-biotech.dewiley.com

Strategies for Aspartimide Suppression in Peptide Synthesis

Given the problematic nature of aspartimide formation, numerous strategies have been developed to suppress this side reaction. These can be broadly categorized into modifications of reaction conditions, the use of advanced protecting groups, and backbone protection.

Modification of Deprotection Conditions:

Acidic Additives: The addition of a weak acid to the piperidine deprotection solution can buffer its basicity and significantly reduce the rate of aspartimide formation. biotage.com Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure). biotage.compeptide.comacs.org For instance, using 1 M OxymaPure in a 20% piperidine/DMF solution has been shown to be effective. nih.govacs.org

Weaker Bases: Employing a weaker base, such as piperazine, for Fmoc removal can also suppress the side reaction, although it may not eliminate it entirely. biotage.com

Sterically Hindered Side-Chain Protecting Groups: A primary strategy to prevent the initial cyclization is to sterically block the approach of the backbone amide nitrogen. This is achieved by replacing the standard tert-butyl (OtBu) group with bulkier ester protecting groups. biotage.comiris-biotech.de Increasing the steric hindrance of the protecting group has been shown to effectively reduce aspartimide formation. wiley.com

Table 1: Comparison of Aspartate Side-Chain Protecting Groups for Suppression of Aspartimide Formation in a Model Peptide (VKDGYI).
Protecting GroupAbbreviationAspartimide Formation (% per cycle)D-Asp Formation (%)Reference
tert-ButylOtBu1.659.1 nih.gov
3-Methylpent-3-ylOMpe0.494.2 nih.gov
3-Ethyl-3-pentylOEpe0.192.2 nih.gov
BionoOBno0.060.9 nih.gov

Backbone Protection: The most effective strategy to date for completely preventing aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govbiotage.com This is typically achieved using groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb). nih.govpeptide.com These are often introduced via pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which are particularly useful for problematic Asp-Gly sequences. peptide.comiris-biotech.de While highly effective, this approach can present its own challenge, as the resulting N-substituted (secondary) amine is sterically hindered, which can impede the efficiency of the subsequent coupling step. nih.govpeptide.com

Amide Side Chain Reactivity

The side chain of asparagine (Asn), a primary amide, exhibits its own characteristic reactivity during peptide synthesis, which is distinct from the aspartimide formation seen with aspartic acid.

Reaction with Coupling Reagents

When coupling Fmoc-Asn-OH without side-chain protection, the principal side reaction is the dehydration of the carboxamide side chain to form a nitrile. capes.gov.brscite.ai This leads to the incorporation of a β-cyanoalanine residue into the peptide chain. nih.gov This dehydration occurs during the activation of the α-carboxyl group by coupling reagents. scite.ainih.gov Carbodiimide reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are particularly known to promote this unwanted transformation. peptide.com

To circumvent this issue, alternative coupling methods are employed:

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can mediate the coupling of Fmoc-Asn-OH without causing significant dehydration. capes.gov.brnih.govpeptide.com

Pre-activated Esters: The use of active esters, such as the pentafluorophenyl (Pfp) ester (Fmoc-Asn-OPfp), allows for clean and efficient coupling with minimal side-chain dehydration. capes.gov.brnih.gov

Alternative Protecting Groups for Asparagine Amide Side Chain

To prevent side-chain dehydration and improve the solubility and handling of the asparagine building block, the side-chain amide is often protected.

Table 2: Common Protecting Groups for the Asparagine Side Chain and Associated Properties.
Protecting GroupAbbreviationAdvantagesDisadvantagesReference
TritylTrtMost common; prevents dehydration.Can still be prone to cyclization side reactions under certain conditions. researchgate.net
4,4'-DimethoxybenzhydrylMbhPrevents dehydration; allows rapid coupling.Generates stable carbocations upon acid cleavage, which can alkylate sensitive residues like Tryptophan. capes.gov.brnih.gov
2,4,6-TrimethoxybenzylTmobPrevents dehydration; allows rapid coupling.Generates stable carbocations upon acid cleavage, which can alkylate sensitive residues like Tryptophan. capes.gov.brnih.gov
TrialkoxybenzylTaobGood solubility; stable; allows direct coupling without side reactions.Less commonly used than Trt. google.com

The Trityl (Trt) group is the most widely used protection for the asparagine side chain. While effective at preventing dehydration, other groups like Mbh and Tmob have been explored. capes.gov.brnih.gov However, the cleavage of Mbh and Tmob groups with trifluoroacetic acid (TFA) produces highly reactive carbocation species that can lead to the irreversible alkylation of electron-rich amino acid side chains, such as that of tryptophan. capes.gov.brnih.gov

Other Observed Side Reactions and Their Chemical Basis

Beyond the primary side reactions of aspartimide formation and amide dehydration, other transformations related to aspartate and asparagine residues can occur during peptide synthesis.

Piperazine-2,5-dione Formation: A significant chain-termination side reaction has been observed during the synthesis of peptides with an N-terminal Xaa-Asp motif. nih.gov This reaction is mechanistically linked to the formation of the aspartimide intermediate. nih.gov Following the deprotection of the N-terminal Fmoc group, the newly freed α-amino group can perform a nucleophilic attack on the α-carbonyl of the adjacent aspartimide ring. nih.gov This intramolecular cyclization results in the formation of a six-membered piperazine-2,5-dione (also known as a diketopiperazine or DKP), cleaving the peptide from the resin and terminating chain elongation. nih.gov Strategies that suppress aspartimide formation, therefore, also suppress this termination pathway. nih.gov

Alkylation of Tryptophan: As noted previously, the acid-labile protecting groups used for the asparagine side chain, such as Mbh and Tmob, are a source of reactive carbocations during final cleavage. capes.gov.brnih.gov These electrophiles can attack the indole (B1671886) ring of tryptophan residues within the peptide sequence, a significant side reaction that compromises the purity of the final product. capes.gov.br This can be mitigated by using a cocktail of scavengers during cleavage or by choosing alternative protecting groups. nih.gov

Guanidinylation: This is a general side reaction in peptide synthesis that can occur when using uronium/aminium-based coupling reagents like HBTU or TBTU in the absence of a free carboxylic acid. peptide.compeptide.com If an excess of the coupling reagent is present, it can react with the free N-terminal amine of the growing peptide chain to form a stable guanidinium (B1211019) moiety, which is unable to participate in further coupling reactions and thus terminates the peptide. peptide.compeptide.com

Regiospecificity and Stereochemical Integrity in Reactions

The utility of L-Asparagine tert-butyl ester in chemical synthesis, particularly in the assembly of peptides, is critically dependent on the precise control of reaction outcomes. This control manifests in two key areas: regiospecificity, which dictates the specific site of a chemical transformation, and stereochemical integrity, which concerns the preservation of the molecule's native three-dimensional arrangement at its chiral center.

Regiospecificity in Reactions

The chemical structure of this compound features three reactive sites: the α-amino group, the side-chain amide (carboxamide), and the α-carboxyl group. The tert-butyl ester serves as a protecting group for the α-carboxyl function. thieme-connect.com This protection is fundamental to its role in synthesis, preventing the carboxyl group from participating in reactions and thereby directing transformations, such as acylation, to the α-amino group. chemimpex.com

However, the presence of the side-chain amide introduces a significant challenge to regiospecificity. The amide nitrogen and carbonyl oxygen can participate in intramolecular side reactions, particularly under conditions commonly employed in peptide synthesis. The most prominent of these is the formation of aminosuccinimide (aspartimide) derivatives. sci-hub.se This occurs when the nitrogen atom of the peptide bond following the asparagine residue attacks the carbonyl carbon of the side-chain amide, leading to a cyclic imide. This side reaction is problematic as it alters the peptide backbone and can lead to subsequent racemization and hydrolysis. sci-hub.sepeptide.com

To circumvent such undesired side reactions and ensure that reactions proceed regiospecifically at the α-amino group, the side-chain amide of asparagine is often protected with groups like the trityl (Trt) group. peptide.com The use of this compound without side-chain protection therefore requires careful selection of reaction conditions to minimize the risk of aspartimide formation, especially avoiding strongly basic or acidic environments that promote this pathway. peptide.com

Stereochemical Integrity

Maintaining the stereochemical integrity of the α-carbon (the L-configuration) is paramount, as racemization can lead to diastereomeric impurities in the final product, drastically affecting its biological activity. The bulky tert-butyl ester group can offer some steric hindrance that helps preserve chirality, but the susceptibility to racemization is highly dependent on the specific reaction conditions and mechanisms.

Research has demonstrated that the stereochemical integrity of amino acid tert-butyl esters can be well-preserved under certain conditions.

In one study, the selective deprotection of N-protected amino tert-butyl esters using zinc bromide (ZnBr2) proceeded without α-epimerization. researchgate.net

Another investigation involving the hydrolysis of an L-Fmoc-Asp(OtBu)-OMe derivative found no detectable racemization, confirming the stability of the chiral center under the tested method.

A synthesis of (+)-vincamine starting from L-aspartic acid successfully produced an intermediate with greater than 99% enantiomeric purity, showcasing that multi-step syntheses can maintain stereochemical integrity. researchgate.net

Conversely, other transformations have been shown to compromise the chiral purity of aspartate esters. A study on the N-arylation of amino acid esters with aryl triflates revealed that while many amino acid esters retained a high degree of enantiomeric purity, protected aspartic acid tert-butyl esters were susceptible to a greater degree of erosion of this purity. nih.gov The study observed racemization of the starting material during the reaction, suggesting that the conditions promoted reversible deprotonation/reprotonation at the α-carbon. nih.gov

Aspartimide formation is itself a major pathway to racemization. The formation of the planar, symmetric succinimide ring temporarily destroys the chirality at the α-carbon, and subsequent non-stereospecific ring-opening can yield a mixture of L- and D-isomers. sci-hub.se

The following table summarizes findings from various studies on the stereochemical outcomes of reactions involving aspartate tert-butyl ester derivatives.

Reaction TypeReagents/ConditionsSubstrateObserved Stereochemical OutcomeReference
N-ArylationPhenyl triflate, P1 catalyst, Cs2CO3, 2-MeTHFPhenylalanine tert-butyl ester (for comparison)97% ee (product), 81% ee (recovered starting material) nih.gov
N-ArylationPhenyl triflate, P1 catalyst, Cs2CO3, 2-MeTHFBoc-Asp(OtBu)-OtBuHigh yield, but with a greater degree of erosion of enantiomeric purity noted. nih.gov
Selective HydrolysisFeCl3, Dichloromethane (B109758)l-Fmoc-Asp(OtBu)-OMeA single enantiomer was observed; no detectable racemization.
Selective DeprotectionZnBr2, DichloromethaneN-(PhF)amino tert-butyl estersDelivered as pure diastereomers; no α-epimerization reported. researchgate.net
Peptide Synthesis---L-aspartic acid>99% enantiomeric purity achieved in a key intermediate. researchgate.net

The table below outlines common side reactions affecting both regiospecificity and stereochemical integrity.

Side ReactionDescriptionContributing FactorsMitigation Strategy
Aspartimide FormationIntramolecular cyclization involving the side-chain amide and the adjacent peptide bond nitrogen.Basic conditions (e.g., piperidine in Fmoc deprotection), acidic conditions (e.g., cleavage), elevated temperatures.Use of a side-chain protecting group (e.g., Trityl), optimized coupling and deprotection protocols.
RacemizationLoss of stereochemical configuration at the α-carbon.Aspartimide formation, prolonged exposure to strong bases or acids, certain coupling reagents.Minimizing reaction times, using mild reagents, maintaining low temperatures, side-chain protection.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity evaluation of L-Asparagine tert-butyl ester. This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

HRMS, often coupled with electrospray ionization (ESI), can confirm the molecular weight of this compound and its hydrochloride salt. For instance, the hydrochloride form has a calculated molecular weight of 224.69 g/mol . HRMS analysis can verify this with high precision, often to within a few parts per million, which helps to distinguish it from compounds with similar nominal masses. In one study, the high-resolution mass spectrum of a related compound, Fmoc-Asp-OMe, showed a calculated [M+H]+ of 370.1212 and a found m/z of 370.1223, demonstrating the accuracy of this method. nih.gov

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide detailed structural information, confirming the connectivity of the atoms within the this compound molecule. Isotopic pattern analysis can further validate the molecular integrity of the compound. This level of detail is critical for identifying potential impurities and degradation products that may arise during synthesis or storage.

Nuclear Magnetic Resonance Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the chemical environment of atomic nuclei, providing detailed information about the structure and conformation of this compound. Both ¹H and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information on the number and types of protons in the molecule and their neighboring atoms. For example, the characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the protons of the amino acid backbone can be readily identified. orgsyn.org Two-dimensional NMR techniques, such as NOESY, can be employed to determine the spatial configuration of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com The chemical shifts of the carbonyl carbons in the ester and amide groups, as well as the carbons of the tert-butyl group and the amino acid backbone, are unique and can be used to confirm the structure of the compound. nih.gov In some cases, stable isotope labeling with ¹³C or ¹⁵N is used to enhance NMR signals and facilitate more complex structural and dynamic studies. isotope.comchemie-brunschwig.ch Conformational studies of related amino acid esters have been conducted using a combination of experimental NMR data and theoretical calculations to understand the conformational preferences in different solvents. usp.br

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of this compound, providing reliable means for purity assessment, isomer separation, and monitoring the progress of chemical reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound. chemimpex.comchemimpex.com Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid, is a common approach. sielc.com Detection is typically performed using a UV detector at a wavelength of 210-220 nm. Purity levels of ≥95% to ≥98% are commonly reported for research-grade material.

HPLC is also crucial for separating isomers. For example, it can resolve this compound from its D-isomer and from its isoasparagine (B1595160) counterpart, which differs in the position of the amide group. wiley.com Chiral HPLC, employing a chiral stationary phase (CSP), is specifically used to separate enantiomers and determine the enantiomeric purity. orgsyn.orgchemimpex.com For instance, a study on a related compound used an OJ-H column with a mobile phase of 5% isopropanol (B130326) in n-hexane to achieve separation of enantiomers. orgsyn.org

Representative HPLC Conditions for Amino Acid Derivative Analysis
ParameterCondition 1Condition 2Condition 3
ColumnC18 Reverse Phase OJ-H Chiral Column orgsyn.orgNewcrom R1 sielc.com
Mobile PhaseAcetonitrile/Water with 0.1% TFA 5% Isopropanol in n-hexane orgsyn.orgAcetonitrile/Water with Phosphoric Acid sielc.com
Flow Rate1 mL/min orgsyn.orgNot SpecifiedNot Specified
DetectionUV at 214 nm orgsyn.orgUV at 214 nm orgsyn.orgNot Specified
ApplicationPurity and Isomer Separation Enantiomeric Ratio Determination orgsyn.orgAnalysis of 4-tert-Butyl hydrogen L-aspartate sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving this compound. nih.gov It allows for the quick assessment of the consumption of starting materials and the formation of the desired product. nih.gov For example, in peptide synthesis, TLC can be used to follow the coupling reaction until completion. nih.gov

TLC is also utilized in purification protocols. google.com By comparing the Rf value of the product to that of the starting materials and by-products, the appropriate conditions for larger-scale purification by column chromatography can be determined. orgsyn.org Visualization of the spots on the TLC plate is often achieved using a ninhydrin (B49086) stain, which reacts with the primary amine group of the amino acid ester to produce a colored spot. orgsyn.org Purity can also be initially assessed by TLC, with some suppliers specifying a purity of ≥98.0% by this method.

Stereochemical Analysis and Chiral Purity Determination

Ensuring the stereochemical integrity of this compound is of paramount importance, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. researchgate.net Racemization, the conversion of the L-isomer to a mixture of L- and D-isomers, can occur during synthesis and must be carefully monitored.

Several techniques are employed for stereochemical analysis. Chiral HPLC, as mentioned previously, is a powerful tool for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). chemimpex.com

Optical rotation is another method used to assess chiral purity. This compound is optically active and will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic property of the compound. For example, a specific rotation of +11.5° ± 1.0° (c = 1 in methanol) has been reported. However, discrepancies can sometimes arise between optical rotation and chiral HPLC results, necessitating cross-validation with other techniques.

Emerging Research Frontiers and Theoretical Considerations

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of L-Asparagine tert-butyl ester, a crucial building block in peptide chemistry and beyond, is an area of continuous research focused on improving efficiency, yield, and safety. Traditional methods often face challenges such as harsh reaction conditions and the formation of side products. Recent research has explored several innovative strategies to overcome these limitations.

One promising approach involves the use of powerful catalysts. For instance, the direct tert-butylation of free amino acids, including asparagine, has been achieved in good yields using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). organic-chemistry.orgthieme-connect.com This method offers a rapid and efficient conversion to the corresponding tert-butyl esters with free amino groups. organic-chemistry.orgthieme-connect.com Another strategy employs perchloric acid as a catalyst for the esterification of L-pyroglutamic acid with tert-butyl acetate, a key step in a multi-step synthesis that ultimately yields L-γ-methyleneglutamic acid amide tert-butyl esters, highlighting a pathway that could be adapted for asparagine derivatives. nih.gov

Furthermore, metal-free oxidative esterification represents a novel and environmentally friendly route. A protocol has been developed for the synthesis of tert-butyl esters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide under metal-free conditions. rsc.org This process involves the oxidation of a Csp³–H bond, cleavage of a C–CN bond, and formation of a C–O bond in a single pot, offering a new perspective on ester formation that could potentially be applied to amino acid derivatives. rsc.org

Adapting synthesis methods originally developed for aspartic acid presents another frontier. For example, a facile, six-step process has been reported for complex derivatives starting from L-aspartic acid, which could be conceptually applied to L-asparagine with modifications to protect the reactive β-amide group. researchgate.net Such modifications might include the use of protecting groups like trityl or Fmoc for the amide and milder dehydrating agents to prevent hydrolysis.

The table below summarizes some of the novel synthetic approaches being explored.

Synthetic Approach Key Reagents/Catalysts Key Features Potential Advantages
Direct tert-ButylationBis(trifluoromethanesulfonyl)imide, tert-butyl acetateDirect conversion of free amino acidsFast reaction times, good yields organic-chemistry.orgthieme-connect.com
Acid-Catalyzed EsterificationPerchloric acid, tert-butyl acetateUsed in multi-step synthesis of related amino acid derivativesApplicable to complex synthetic pathways nih.gov
Metal-Free Oxidative Esterificationtert-Butyl hydroperoxideOne-pot reaction involving C-H activation and C-C cleavageEnvironmentally friendly, avoids metal catalysts rsc.org
Adaptation of Aspartic Acid RoutesVarious, with amide protectionRequires protection of the β-amide groupLeverages established synthetic pathways researchgate.net

Exploration of this compound in Non-Peptide Organic Synthesis

While this compound is a cornerstone in peptide synthesis, its utility is increasingly being recognized in diverse areas of non-peptide organic synthesis. Its chiral backbone and functional groups make it a valuable starting material for creating complex molecular architectures.

A significant application lies in the synthesis of chiral β-amino acid derivatives. Research has shown that Weinreb amide derivatives of L-aspartic acid can undergo Grignard reactions to produce chiral β-amino acid derivatives, with the stereochemistry well-preserved from the starting material. researchgate.net This methodology opens avenues for using this compound as a precursor for similar structures, which are important components of many biologically active molecules.

The compound also serves as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com Its structure is incorporated into novel therapeutic agents, particularly in the field of oncology. For example, it has been used in the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, which have been evaluated for their efficacy against various cancer cell lines. nih.gov The tert-butyl ester group in these prodrugs is designed to enhance metabolic stability and tumor delivery. acs.org

Furthermore, this compound is employed in the synthesis of peptidomimetics and other complex organic molecules. It has been used as a starting material for the synthesis of asparagine-based glycopeptides designed for biophysical studies. beilstein-journals.org Additionally, its derivatives are used in late-stage C(sp³)–H arylation of peptides, a powerful tool for creating structural diversity in complex molecules without the need for an external directing group. rsc.org The intrinsic amide group of the asparagine residue can act as an internal directing group in palladium-catalyzed reactions. rsc.org

The following table highlights some of the non-peptide applications of this compound.

Application Area Specific Use Significance Reference
Chiral SynthesisPrecursor for chiral β-amino acid derivativesAccess to stereochemically defined building blocks for complex molecules researchgate.net
Medicinal ChemistrySynthesis of anticancer prodrugsEnhancing metabolic stability and targeted delivery of therapeutics nih.govacs.org
AgrochemicalsIntermediate in agrochemical productionDevelopment of new agricultural products chemimpex.com
PeptidomimeticsSynthesis of glycopeptides and other mimeticsCreation of novel structures for biological and medicinal investigation beilstein-journals.org
CatalysisSubstrate in directed C-H activationLate-stage functionalization of complex molecules rsc.org

Spectroscopic and Computational Studies on Reactivity and Conformation

Understanding the three-dimensional structure and reactivity of this compound is fundamental to optimizing its use in synthesis. A combination of spectroscopic techniques and computational modeling provides deep insights into its conformational preferences and interactions.

Spectroscopic methods are routinely used to characterize this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the purity of the compound and its reaction products. plos.orgorgsyn.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the chemical environment of each atom. plos.org For instance, NMR studies can help elucidate the conformational behavior of turn mimics derived from asparagine derivatives by analyzing the solvent accessibility of amide protons. semanticscholar.org

Computational analysis has emerged as a powerful tool to complement experimental data. Molecular mechanics and quantum mechanics calculations are used to explore the conformational landscape of this compound and its derivatives. plos.orgsemanticscholar.org These studies can predict the most stable conformations and the energy barriers between them. For example, computational models have been used to understand the binding mode of amino acid esters to glucose-based receptors, revealing how steric hindrance and hydrogen bonding capabilities of the side chain, such as the primary amide in asparagine, influence binding affinity and enantioselectivity. ethz.ch

In the context of reactivity, computational studies can shed light on reaction mechanisms. For instance, in palladium-catalyzed C(sp³)–H arylation, computational models can help to understand the role of the asparagine side chain in forming the key bicyclic palladacycle intermediate that facilitates the reaction. rsc.org These theoretical insights are invaluable for designing more efficient and selective reactions.

The table below provides an overview of the spectroscopic and computational methods used to study this compound.

Method Type of Information Obtained Application Example
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of reaction mixturesQuality control of synthetic products plos.orgorgsyn.org
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular structure, conformation, chemical environmentElucidating the conformation of peptidomimetics semanticscholar.org
Computational Modeling (Molecular Mechanics)Conformational analysis, binding modes, steric interactionsPredicting binding affinity to receptors plos.orgethz.ch
Computational Modeling (Quantum Mechanics)Reaction mechanisms, transition state analysisUnderstanding catalytic cycles in C-H activation rsc.org

Future Directions in Protecting Group Design and Cleavage Technologies

The tert-butyl ester is a well-established protecting group for the carboxylic acid of asparagine, particularly in the context of the widely used Fmoc/tBu solid-phase peptide synthesis strategy. nih.gov However, challenges remain, and the development of new protecting groups and more efficient cleavage technologies is an active area of research.

One of the main challenges with asparagine in peptide synthesis is the potential for side reactions, such as aspartimide formation, which can be influenced by the side-chain protecting group. nih.gov While the tert-butyl group is generally effective, there is a continuous search for superior protecting groups that offer enhanced stability, improved solubility, and cleaner deprotection. nih.govgoogle.com Research into novel protecting groups, such as trialkoxybenzyl (Taob) groups, aims to address these issues by providing derivatives that are stable, soluble, and can be coupled directly with minimal side reactions. google.com

The cleavage of the tert-butyl ester, typically achieved under acidic conditions with reagents like trifluoroacetic acid (TFA), is another area ripe for innovation. Milder and more selective cleavage methods are highly desirable to avoid the degradation of sensitive functional groups elsewhere in the molecule. Recent advances include the thermolytic cleavage of tert-butyl esters using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can provide the corresponding carboxylic acids in nearly quantitative yields with simple solvent evaporation for product recovery. researchgate.netresearchgate.net

Other novel deprotection strategies are also emerging. A catalytic protocol using the tris(4-bromophenyl)aminium radical cation ("magic blue") in combination with triethylsilane has been shown to facilitate the cleavage of the C-O bond in tert-butyl esters under mild conditions, avoiding the need for high temperatures or strong acids. organic-chemistry.orgacs.org Another method involves the use of silica (B1680970) gel in refluxing toluene (B28343) for the selective cleavage of t-butyl esters. researchgate.net

The future of protecting group technology for asparagine will likely involve the development of more orthogonal systems, where protecting groups can be removed in any order under highly specific and mild conditions. researchgate.net This will enable the synthesis of increasingly complex and sensitive molecules, expanding the toolkit available to synthetic chemists.

The following table summarizes emerging trends in protecting group and cleavage technologies for asparagine derivatives.

Area of Innovation Emerging Technology/Approach Key Advantages
Novel Protecting GroupsTrialkoxybenzyl (Taob) groupsEnhanced stability, improved solubility, reduced side reactions google.com
Mild Cleavage ReagentsFluorinated alcohols (TFE, HFIP)High yields, simple product recovery by evaporation researchgate.netresearchgate.net
Catalytic CleavageTris(4-bromophenyl)aminium radical cation with triethylsilaneMild, non-acidic conditions, high isolated yields organic-chemistry.orgacs.org
Solid-Phase ReagentsSilica gel in refluxing tolueneSelective cleavage of t-butyl esters researchgate.net
Orthogonal StrategiesDevelopment of new, highly selective protecting groupsGreater flexibility in complex multi-step synthesis researchgate.net

Q & A

Q. What are the primary synthetic applications of L-Asparagine tert-butyl ester in peptide chemistry?

this compound is widely used as a protected intermediate in peptide synthesis. The tert-butyl group shields the carboxylic acid moiety during coupling reactions, preventing unwanted side reactions. After peptide chain assembly, the ester is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free carboxylic acid. This method ensures high regioselectivity and compatibility with Fmoc/t-Bu solid-phase strategies .

Q. What reaction conditions optimize the incorporation of this compound into amide bond-forming reactions?

Under UV light (365 nm) and mild conditions, this compound reacts efficiently with α-diketones via N-acylation, yielding amides in 59–96% isolated yields. Key parameters include a 1:1.2 molar ratio of amine to diketone, ambient temperature, and dichloromethane as the solvent. Control experiments suggest radical intermediates mediate the reaction, avoiding the need for transition-metal catalysts .

Q. How does the tert-butyl ester group enhance solubility in organic synthesis?

The bulky tert-butyl group improves solubility in nonpolar solvents (e.g., DCM, THF), facilitating homogeneous reaction conditions. This property is critical for reactions requiring precise stoichiometric control, such as peptide couplings or multi-step syntheses where intermediates must remain soluble during purification .

Advanced Research Questions

Q. How can researchers mitigate unexpected hydrolysis or transesterification of the tert-butyl ester during deprotection?

Acidic deprotection (e.g., HCl in methanol) may inadvertently cleave the tert-butyl ester or cause transesterification to methyl esters. To prevent this, use anhydrous TFA in dry DCM, which selectively removes Boc/Fmoc groups while preserving the ester. If residual cleavage occurs, optimize reaction time (≤30 min) and monitor via TLC or LC-MS .

Q. What analytical strategies validate the structural integrity of this compound in complex mixtures?

Combine NMR (¹H/¹³C) to confirm ester group presence (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and LC-MS for purity assessment. For quantification, reverse-phase HPLC with UV detection (210–254 nm) is recommended. Mass spectrometry also identifies side products, such as hydrolyzed or transesterified derivatives .

Q. How do steric and electronic effects of the tert-butyl group influence reaction kinetics in multi-step syntheses?

The tert-butyl group’s electron-donating nature stabilizes transition states in acylation reactions, improving yields in amide couplings. However, steric hindrance can slow nucleophilic attacks, requiring longer reaction times or elevated temperatures. Kinetic studies using in-situ IR or reaction calorimetry are advised to balance these effects .

Q. What explains discrepancies in reported yields for this compound in multi-step syntheses?

Variability arises from differences in deprotection protocols, solvent purity, and purification methods. For example, residual moisture during TFA treatment hydrolyzes the ester, reducing yields. Reproducibility requires strict anhydrous conditions and characterization of intermediates at each step .

Methodological Considerations

  • Experimental Design : Prioritize orthogonal protection strategies (e.g., tert-butyl ester with Fmoc-α-amine) to enable sequential deprotection .
  • Data Interpretation : Use high-resolution mass spectrometry to distinguish between isobaric degradation products (e.g., tert-butyl vs. methyl esters) .
  • Troubleshooting : If ester cleavage occurs prematurely, substitute TFA with milder acids (e.g., formic acid) or employ scavengers like triisopropylsilane to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.